molecular formula C8H10N2O2 B011971 Methyl 2,3-diaminobenzoate CAS No. 107582-20-7

Methyl 2,3-diaminobenzoate

Cat. No.: B011971
CAS No.: 107582-20-7
M. Wt: 166.18 g/mol
InChI Key: BLJHLOLVEXWHFS-UHFFFAOYSA-N
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Description

(111)Indium chloride is a radiopharmaceutical compound extensively used in nuclear medicine for diagnostic and therapeutic purposes. It contains the radioisotope indium-111, which has a half-life of approximately 2.8 days and decays by electron capture, emitting gamma radiation. This property makes (111)Indium chloride valuable for medical imaging and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .

Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .

Chemical Reactions Analysis

Types of Reactions: (111)Indium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(111)Indium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .

Comparison with Similar Compounds

Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .

Properties

IUPAC Name

methyl 2,3-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJHLOLVEXWHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341265
Record name Methyl 2,3-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107582-20-7
Record name Methyl 2,3-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzoic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g (15.3 mmol) Methyl-2-amino-3-nitro-benzoate were dissolved in 200 mL abs. MeOH. The solution was evacuated and rinsed with argon several times. 300 mg palladium on charcoal (10%) were added and again the mixture was evacuated and rinsed with argon a several times. Finally argon was exchanged by hydrogen (balloon filled with hydrogen) and the mixture was stirred for 4 h at room temperature. The reaction mixture was filtered over “Celite” and the filter residue was washed with 150 mL methanol. The filtrate was concentrated under reduced pressure to give pure methyl-2,3-diamino-benzoate as a brown oil. Yield: 2.53 g MS (ES+): m/e=167.
Quantity
3 g
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Synthesis routes and methods II

Procedure details

A solution of 2,3-diaminobenzoic acid (0.2 g, 1.32 mmol) in methanol (40 ml) was saturated with hydrogen chloride as described above, and the mixture was subsequently heated under reflux for 2 hours. The solid residue obtained on evaporation of the solvent was dissolved in water, and the solution was adjusted to pH 7.0 with sodium hydrogen carbonate. After extraction with ethyl acetate (2×30 ml), the combined organic layers were dried (MgSO4), and the solvent was removed to give methyl 2,3-diaminobenzoate as a brown oil which solidified on trituration with petrol (40/60) (121.6 mg, 56%), m.p. 62-63° C. Found: C, 58.35; H, 5.80; N, 16.69. C8H10N2O2 requires C, 57.83; H, 6.02; N, 16.87%; δH (d6-DMSO), 200 MHz) 3.87 (3H, s, OCH3). 4.90 (2H, br s, Ar-2-NH2), 6.32 (2H, br s, Ar-3-NH2), 6.46-6.54 (1H, t, Ar-5H), 6.80-6.84 (1H, dd, Ar-4H), 7.18-7.23 (1H, dd, Ar-6H); m/z (EI) 166 (M+), 134, 106, 79.
Quantity
0.2 g
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reactant
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40 mL
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Synthesis routes and methods III

Procedure details

Tin(II)chloride dihydrate (17.25 g, 76.5 mmol) was added in one portion to methyl 2-amino-3-nitrobenzoate (5.0 g, 25.5 mmol) in methanol (100 mL) under nitrogen. The yellow mixture was vigorously stirred at 65° C. for 16 h, and the solvent was removed by rotary evaporation to near dryness. The residue was taken up in EtOAc and the solution was poured into a large beaker containing 1:1 EtOAc/NaHCO3 soln (300 mL) and stirred 15 min. The precipitates were removed by filtration and the organic layer was separated. The aqueous layer was extracted twice more with EtOAc, and the combined organic layer was washed with saturated NaHCO3 solution, brine, dried (Na2SO4), and filtered. Concentration of the filtrate gave methyl 2,3-diaminobenzoate as a deep red viscous oil (4.1 g, 97%).
Quantity
17.25 g
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reactant
Reaction Step One
Quantity
5 g
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Quantity
100 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,3-diaminobenzoate
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